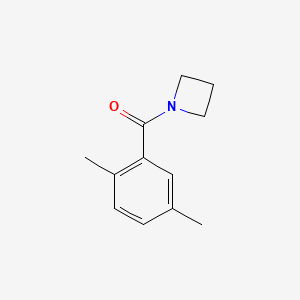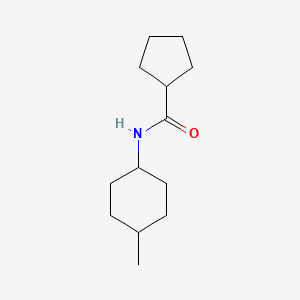
(5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone, also known as CDMQ, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that belongs to the class of quinoline derivatives. CDMQ has shown promising results in various studies, making it a potential candidate for further research.
Mecanismo De Acción
The mechanism of action of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory mediators. (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to inhibit the replication of certain viruses, such as the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone in lab experiments is its ability to inhibit the activity of certain enzymes, such as COX-2, which is involved in the production of inflammatory mediators. This makes it a potential candidate for the development of new anti-inflammatory drugs. However, one of the limitations of using (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone is its potential toxicity, which needs to be further studied.
List of
Direcciones Futuras
1. Further studies on the mechanism of action of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone
2. Development of new drugs based on (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone
3. Exploration of the potential use of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone in the treatment of viral infections
4. Investigation of the potential toxicity of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone
5. Studies on the pharmacokinetics and pharmacodynamics of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone
6. Development of new synthetic methods for (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone
7. Investigation of the potential use of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone in the treatment of neurodegenerative diseases
8. Studies on the interaction of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone with other proteins and enzymes
9. Investigation of the potential use of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone in the treatment of autoimmune diseases
10. Exploration of the potential use of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone in the development of new diagnostic tools.
Métodos De Síntesis
(5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone can be synthesized using a simple and efficient method. The synthesis involves the condensation of 5-chlorofurfural and 2-amino-3,4-dihydronaphthalene-1-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the treatment of the intermediate with 6-methoxy-1,2,3,4-tetrahydroquinoline-2-one.
Aplicaciones Científicas De Investigación
(5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has been extensively studied for its potential use in various scientific research fields. It has been found to exhibit anti-inflammatory, antitumor, and antiviral properties. (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has also been used as a probe in the study of protein-protein interactions, as well as in the development of new drugs.
Propiedades
IUPAC Name |
(5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-11-4-5-12-10(9-11)3-2-8-17(12)15(18)13-6-7-14(16)20-13/h4-7,9H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQHBTIPQCXNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(O3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473371.png)
![1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7473372.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)
![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)
